molecular formula C9H16FNO B12849884 Ether, 4-cyanobutyl 4'-fluorobutyl CAS No. 463-31-0

Ether, 4-cyanobutyl 4'-fluorobutyl

Cat. No.: B12849884
CAS No.: 463-31-0
M. Wt: 173.23 g/mol
InChI Key: VQQZZGDDUPEHAX-UHFFFAOYSA-N
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Description

4-Cyanobutyl 4-fluorobutyl ether is an organic compound with the molecular formula C9H16FNO It is characterized by the presence of a cyanobutyl group and a fluorobutyl group connected through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanobutyl 4-fluorobutyl ether typically involves the reaction of 4-cyanobutanol with 4-fluorobutanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ether linkage. Common catalysts used in this reaction include strong acids or bases, which facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 4-Cyanobutyl 4-fluorobutyl ether may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

4-Cyanobutyl 4-fluorobutyl ether undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as alkoxides or amines are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various ether derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyanobutyl 4-fluorobutyl ether has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyanobutyl 4-fluorobutyl ether involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to receptors or enzymes, leading to modulation of biological pathways. The presence of the cyanobutyl and fluorobutyl groups contributes to its unique binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanobutyl 4-chlorobutyl ether
  • 4-Cyanobutyl 4-bromobutyl ether
  • 4-Cyanobutyl 4-iodobutyl ether

Uniqueness

4-Cyanobutyl 4-fluorobutyl ether is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications where these properties are advantageous.

Properties

CAS No.

463-31-0

Molecular Formula

C9H16FNO

Molecular Weight

173.23 g/mol

IUPAC Name

5-(4-fluorobutoxy)pentanenitrile

InChI

InChI=1S/C9H16FNO/c10-6-2-5-9-12-8-4-1-3-7-11/h1-6,8-9H2

InChI Key

VQQZZGDDUPEHAX-UHFFFAOYSA-N

Canonical SMILES

C(CCOCCCCF)CC#N

Origin of Product

United States

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